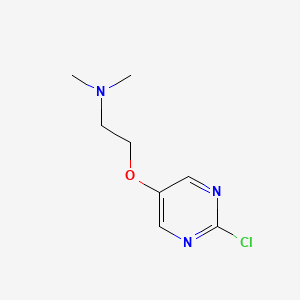
2-(2-chloropyrimidin-5-yloxy)-N,N-dimethylethanamine
Cat. No. B8322779
M. Wt: 201.65 g/mol
InChI Key: DFDVKACRRFVQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08232273B2
Procedure details


Compound 112B was prepared in a similar manner to the synthesis of step 1 of Example 35 by substituting compound 34D and compound 31F with 2-(dimethylamino)ethanol and compound 112A, respectively: ESI (+)MS: 201 (M+H)−.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.[CH3:23][N:24]([CH3:28])[CH2:25][CH2:26][OH:27].[Cl:29][C:30]1[N:35]=[CH:34][C:33](O)=[CH:32][N:31]=1>>[Cl:29][C:30]1[N:35]=[CH:34][C:33]([O:27][CH2:26][CH2:25][N:24]([CH3:28])[CH3:23])=[CH:32][N:31]=1
|
Inputs


Step One
|
Name
|
compound 31F
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCO)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=N1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=N1)OCCN(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
